molecular formula C10H8BrFN2O B11769168 6-Bromo-2-ethyl-8-fluoroquinazolin-4(3H)-one

6-Bromo-2-ethyl-8-fluoroquinazolin-4(3H)-one

Cat. No.: B11769168
M. Wt: 271.09 g/mol
InChI Key: YRAYETVKQRLSCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-ethyl-8-fluoroquinazolin-4(3H)-one (CAS 1602757-14-1) is a high-purity quinazolinone derivative supplied with a minimum purity of ≥98% (by HPLC) . This compound is a solid research chemical that should be stored sealed in a dry environment at 2-8°C . Its molecular formula is C₁₀H₈BrFN₂O, and it has a molecular weight of 271.09 g/mol . As a functionalized quinazolinone, this compound serves as a key synthetic intermediate for researchers developing novel bioactive molecules. The quinazolinone core is a privileged scaffold in medicinal chemistry, notably forming the backbone of several FDA-approved epidermal growth factor receptor (EGFR) inhibitors such as Erlotinib . The specific bromo and fluoro substitutions on the core structure are of particular research interest, as studies indicate that the presence of a halogen atom at the 6-position of the quinazoline ring can improve anticancer effects . This makes the compound a valuable building block for constructing potential tyrosine kinase inhibitors aimed at oncology targets . Researchers are exploring such derivatives to overcome challenges like drug resistance and lack of selectivity in existing chemotherapeutic agents . Safety Information: This product is classified as a hazardous chemical. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be worn, and handling should be performed in a well-ventilated environment . Please Note: This product is for research and further manufacturing applications only. It is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes, nor for human use.

Properties

Molecular Formula

C10H8BrFN2O

Molecular Weight

271.09 g/mol

IUPAC Name

6-bromo-2-ethyl-8-fluoro-3H-quinazolin-4-one

InChI

InChI=1S/C10H8BrFN2O/c1-2-8-13-9-6(10(15)14-8)3-5(11)4-7(9)12/h3-4H,2H2,1H3,(H,13,14,15)

InChI Key

YRAYETVKQRLSCE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C(C=C2F)Br)C(=O)N1

Origin of Product

United States

Biological Activity

6-Bromo-2-ethyl-8-fluoroquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activities, including antifungal and anticancer properties, and structure-activity relationships (SAR) based on various studies.

Synthesis

The synthesis of 6-bromo-2-ethyl-8-fluoroquinazolin-4(3H)-one typically involves multi-step organic reactions, often starting from readily available precursors. The introduction of bromine and fluorine atoms is crucial for enhancing the biological activity of the quinazolinone scaffold.

Antifungal Activity

Research indicates that derivatives of quinazolinones exhibit significant antifungal properties. For instance, a study highlighted that related compounds showed strong activity against various fungi, including Fusarium oxysporum, Valsa mali, and Gibberella zeae, with effective concentrations around 50 μg/mL in vitro .

CompoundFungal StrainActivity (μg/mL)
6-Bromo-2-ethyl-8-fluoroquinazolin-4(3H)-oneF. oxysporum50
6-Bromo-2-ethyl-8-fluoroquinazolin-4(3H)-oneV. mali50
6-Bromo-2-ethyl-8-fluoroquinazolin-4(3H)-oneG. zeae50

Anticancer Activity

Another aspect of the biological profile of this compound is its potential anticancer activity. Quinazolinones have been studied for their ability to inhibit various cancer cell lines by targeting key signaling pathways. A recent study reported that similar compounds demonstrated potent inhibition against the epidermal growth factor receptor (EGFR), which is crucial in many cancers .

Key Findings:

  • Inhibition of EGFR : The compound exhibited IC50 values as low as 0.2 nM against mutated forms of EGFR, indicating high potency.

Structure-Activity Relationships (SAR)

The biological activity of quinazolinones is significantly influenced by their structural modifications. The presence of halogens (like bromine and fluorine) and alkyl substituents can enhance their interaction with biological targets.

Structural FeatureEffect on Activity
Bromine SubstitutionIncreases antifungal potency
Fluorine SubstitutionEnhances anticancer activity
Ethyl GroupModulates solubility and bioavailability

Case Studies

  • Antifungal Efficacy : In vitro assays demonstrated that the compound effectively inhibited the growth of pathogenic fungi, suggesting its potential as a therapeutic agent in treating fungal infections.
  • Cancer Cell Line Studies : The compound was tested against various cancer cell lines, showing significant cytotoxic effects and highlighting its potential for development as an anticancer drug.

Scientific Research Applications

Antiviral Properties

Research indicates that 6-bromo-2-ethyl-8-fluoroquinazolin-4(3H)-one exhibits promising antiviral activity. It has been shown to inhibit viral replication mechanisms, making it a candidate for further investigation as an antiviral agent. The compound's structural features facilitate interactions with viral proteins, potentially disrupting their function and replication cycle.

Anticancer Activity

The compound has demonstrated significant anticancer properties through its ability to interact with specific kinases involved in cell proliferation and survival pathways. Studies have suggested that it can inhibit these kinases, thereby inducing apoptosis in cancer cells. This mechanism positions 6-bromo-2-ethyl-8-fluoroquinazolin-4(3H)-one as a valuable candidate for cancer therapy research.

Antimicrobial Applications

6-Bromo-2-ethyl-8-fluoroquinazolin-4(3H)-one has been evaluated for its antimicrobial activity against various bacterial and fungal strains. Preliminary studies indicate that the compound may inhibit the growth of certain pathogens, suggesting potential applications in the development of new antimicrobial agents .

Synthesis and Modifications

The synthesis of 6-bromo-2-ethyl-8-fluoroquinazolin-4(3H)-one typically involves multi-step reactions that allow for the introduction of various functional groups. This versatility enables the creation of analogs with enhanced biological activities, broadening its potential applications in medicinal chemistry .

Structure–Activity Relationship Studies

Investigations into the structure–activity relationship (SAR) of quinazolinone derivatives have highlighted the importance of specific substitutions on biological activity. The unique halogen substitutions and ethyl group in 6-bromo-2-ethyl-8-fluoroquinazolin-4(3H)-one contribute to its distinct reactivity and biological profile compared to related compounds .

Potential as a Cardiovascular Agent

Emerging research suggests that derivatives of quinazolinones, including 6-bromo-2-ethyl-8-fluoroquinazolin-4(3H)-one, may have applications in cardiovascular medicine. These compounds could serve as molecular antagonists or active agents targeting specific pathways involved in cardiovascular diseases .

Photoluminescent Probes

Recent studies have explored the use of quinazolinone derivatives as photoluminescent probes for detecting metal ions such as Fe³⁺ and Ag⁺. The ability to modify these compounds for specific applications enhances their utility in analytical chemistry and environmental monitoring .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Spectral Data (IR, NMR)
6-Bromo-2-ethyl-8-fluoroquinazolin-4(3H)-one 2-Ethyl, 6-Br, 8-F C₁₀H₈BrFN₂O 283.09 Not reported Not available in evidence
6-Bromo-2-(difluoromethyl)-8-fluoroquinazolin-4(3H)-one 2-(CF₂H), 6-Br, 8-F C₉H₄BrF₃N₂O 293.04 Not reported Predicted pKa: -4.72; Boiling point: 344.3°C
6-Bromo-2-(4-fluorophenyl)-8-(phenylethynyl)-2,3-dihydroquinazolin-4(1H)-one 2-(4-FC₆H₄), 6-Br, 8-(C≡CPh) C₂₂H₁₃BrFN₂O 421.03 235–237 IR: 1680–1660 cm⁻¹ (C=O); HRMS: 421.0342
6-Bromo-2-chloroquinazolin-4(3H)-one 2-Cl, 6-Br C₈H₄BrClN₂O 259.48 Not reported Density: 1.95 g/cm³; Flash point: 191.6°C
6-Bromo-3-amino-2-methylquinazolin-4(3H)-one 3-NH₂, 2-Me, 6-Br C₉H₈BrN₃O 270.08 196 IR: 3448 cm⁻¹ (NH₂), 1686 cm⁻¹ (C=O)

Key Observations :

  • Halogenation : The 8-fluoro substituent in the target compound may reduce metabolic degradation compared to bromine at the same position (e.g., in 6,8-dibromo analogs ).
  • Spectral Data: IR spectra for analogs show characteristic C=O stretches near 1680 cm⁻¹, while NH₂ groups (e.g., in 3-amino derivatives) exhibit peaks ~3448 cm⁻¹ .

Challenges and Opportunities

  • Bioavailability : The ethyl group in the target compound may improve lipid solubility but could also hinder water solubility, requiring formulation optimization.
  • Toxicity: Halogenated quinazolinones (e.g., bromo/chloro analogs) may exhibit higher toxicity compared to non-halogenated variants, necessitating detailed safety studies .

Q & A

Q. What unexplored applications exist for this compound in targeted drug delivery?

  • Methodological Answer : Potential uses include:
  • Prodrug Design : Conjugate with PEG for enhanced bioavailability .
  • Nanoparticle Formulations : Encapsulate in liposomes to improve tumor targeting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.